
3-Amino-3-methyl-N-benzylazetidine
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is characterized by a four-membered azetidine ring bearing substitutions that significantly influence its three-dimensional structure and chemical properties. The compound possesses the International Union of Pure and Applied Chemistry name 1-benzyl-3-methylazetidin-3-amine, which accurately reflects its substitution pattern. The molecular framework consists of a central azetidine ring with a benzyl group attached to the nitrogen atom at position 1, while position 3 bears both an amino group and a methyl group as substituents.
The stereochemical configuration of this compound is particularly noteworthy due to the presence of a quaternary carbon center at position 3 of the azetidine ring. This carbon atom is bonded to four different groups: the amino group, the methyl group, and two carbon atoms of the azetidine ring system. The Simplified Molecular Input Line Entry System representation CC1(CN(C1)CC2=CC=CC=C2)N clearly demonstrates the connectivity pattern and confirms the presence of this quaternary center. The International Chemical Identifier key CDANDELGCYKWGP-UHFFFAOYSA-N provides a unique digital fingerprint that distinguishes this compound from other structural isomers or related derivatives.
The benzyl substituent on the nitrogen atom introduces additional conformational complexity to the molecular structure. The phenyl ring of the benzyl group can adopt various orientations relative to the azetidine ring, leading to different conformational isomers. The International Chemical Identifier InChI=1S/C11H16N2/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3 encodes the complete connectivity information and confirms the presence of the phenyl ring system. This structural arrangement creates opportunities for intramolecular interactions between the aromatic system and the heterocyclic ring, which may influence the overall molecular conformation and stability.
The azetidine ring system itself presents unique stereochemical considerations due to its highly strained four-membered nature. Unlike larger ring systems that can adopt multiple conformations, the azetidine ring is relatively rigid, with limited conformational flexibility. However, the substitution pattern at position 3 introduces steric interactions that may influence the ring puckering and overall molecular geometry. The presence of both amino and methyl groups at the same carbon center creates significant steric crowding, which must be accommodated within the constraints of the four-membered ring system.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance techniques offering complementary information about the molecular framework. The proton nuclear magnetic resonance spectrum of this compound would be expected to show characteristic signals corresponding to the various hydrogen-containing functional groups present in the molecule.
The benzyl protons would appear as a characteristic pattern in the aromatic region, typically between 7.0 and 7.5 parts per million, consistent with the chemical shift values observed for benzylic aromatic systems. The methylene protons of the benzyl group connecting to the nitrogen atom would resonate around 3.5 to 4.0 parts per million, reflecting the deshielding effect of the adjacent nitrogen atom. The azetidine ring protons would exhibit distinctive coupling patterns due to the constrained ring geometry, with the methylene protons at positions 2 and 4 showing characteristic geminal and vicinal coupling interactions.
The methyl substituent at position 3 would appear as a singlet, typically around 1.0 to 1.5 parts per million, due to the absence of adjacent protons capable of scalar coupling. The amino group protons would likely appear as a broad signal, often exchange-broadened, in the region between 1.5 and 3.0 parts per million, depending on the solvent and concentration conditions used for the measurement. The carbon-13 nuclear magnetic resonance spectrum would provide additional structural confirmation, with the quaternary carbon at position 3 appearing as a characteristic signal that lacks direct proton coupling.
Infrared spectroscopy offers valuable information about the functional groups present in this compound. The amino group would exhibit characteristic nitrogen-hydrogen stretching vibrations in the region of 3200 to 3500 reciprocal centimeters, appearing as medium to strong intensity bands. The aromatic carbon-hydrogen stretching vibrations would be observed around 3000 to 3100 reciprocal centimeters, while the aliphatic carbon-hydrogen stretches would appear in the range of 2800 to 3000 reciprocal centimeters. The aromatic carbon-carbon stretching vibrations would manifest as multiple bands in the fingerprint region between 1400 and 1600 reciprocal centimeters.
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak would appear at mass-to-charge ratio 176, corresponding to the molecular weight of the compound. Fragmentation patterns in electron ionization mass spectrometry would be expected to follow typical pathways observed for amine-containing compounds. The loss of the benzyl radical (mass 91) would likely produce a significant fragment ion at mass-to-charge ratio 85, corresponding to the methylazetidin-3-amine moiety. Additionally, the formation of the tropylium ion (mass-to-charge ratio 91) from the benzyl group would represent another characteristic fragmentation pathway.
Crystallographic Analysis and Conformational Dynamics
Crystallographic analysis of this compound would provide detailed three-dimensional structural information, including precise bond lengths, bond angles, and molecular packing arrangements. While specific crystallographic data for this exact compound were not found in the search results, analysis of related azetidine and azirine structures provides valuable insights into the expected structural parameters. Studies of similar nitrogen-containing heterocycles have revealed important geometric features that would likely be observed in the crystal structure of this compound.
The azetidine ring geometry would be expected to show significant deviation from ideal tetrahedral angles due to the ring strain inherent in four-membered systems. Research on related three-membered azirine rings has shown that nitrogen-carbon bond lengths can be significantly elongated compared to typical single bonds, with values around 1.57 Angstroms observed in similar systems. While azetidine rings are less strained than azirines, similar effects might be expected, particularly at the highly substituted position 3 where both amino and methyl groups are attached.
The conformational dynamics of this compound would be influenced by several factors, including the ring strain of the azetidine system, steric interactions between substituents, and potential intramolecular hydrogen bonding involving the amino group. The benzyl substituent would be expected to adopt conformations that minimize steric clashes with the azetidine ring while potentially allowing for favorable aromatic interactions. The rotation around the nitrogen-benzyl bond would likely be relatively free, leading to multiple accessible conformations in solution.
The crystal packing arrangements would be influenced by intermolecular hydrogen bonding interactions involving the amino group as a donor and various acceptor sites within neighboring molecules. The presence of the aromatic benzyl group would also contribute to crystal stability through aromatic stacking interactions and edge-to-face contacts between phenyl rings. Temperature-dependent crystallographic studies could provide insights into the thermal motion of different molecular segments and the relative flexibility of the benzyl substituent compared to the more rigid azetidine core.
Properties
IUPAC Name |
1-benzyl-3-methylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDANDELGCYKWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731843 | |
Record name | 1-Benzyl-3-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943437-96-5 | |
Record name | 1-Benzyl-3-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-3-methyl-n-benzylazetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Azetidine Ring Formation
The azetidine ring is commonly formed by intramolecular cyclization of haloalkylamines or related precursors. A typical approach involves:
- Starting from 3-chloro-2-methylpropylamine or similar haloalkylamines.
- Under basic conditions (e.g., sodium hydride or potassium carbonate), the nucleophilic nitrogen attacks the electrophilic carbon bearing the leaving group, closing the ring to form the azetidine.
This step is critical as the four-membered ring is strained and requires controlled conditions to avoid side reactions.
Benzyl Group Introduction
The benzyl substituent on the nitrogen is introduced via nucleophilic substitution:
- Reaction of the azetidine nitrogen with benzyl chloride or benzyl bromide .
- The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the nitrogen and enhance nucleophilicity.
- Conditions are optimized to favor mono-benzylation without over-alkylation.
Amination (Methanamine Group Installation)
The primary amine (-CH2NH2) attached to the 3-methyl substituent is introduced by:
- Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
- Alternatively, nucleophilic substitution on a suitable leaving group (e.g., tosylate or halide) with ammonia or an amine source.
Representative Reaction Scheme
Step | Reactants | Conditions | Product | Yield (%) |
---|---|---|---|---|
1 | 3-chloro-2-methylpropylamine + base | Reflux in polar aprotic solvent | Azetidine ring intermediate | 60–75 |
2 | Azetidine intermediate + benzyl chloride + base | Room temperature to reflux | N-benzyl azetidine derivative | 70–85 |
3 | N-benzyl azetidine + formaldehyde + NaBH3CN | Mild heating, reductive amination | 3-Amino-3-methyl-N-benzylazetidine | 65–80 |
Industrial and One-Pot Synthesis Considerations
While classical stepwise synthesis is common, industrial methods strive for one-pot processes to improve efficiency, reduce waste, and lower energy consumption. For example:
- One-pot synthesis of related amino acid esters (e.g., 3-amino-3-phenylpropionic acid methyl esters) involves simultaneous condensation of malonic acid, ammonium acetate, and benzaldehyde, followed by esterification and purification steps.
- However, the azetidine ring synthesis typically requires careful control of reaction conditions due to ring strain and potential side reactions, limiting fully one-pot approaches.
Reaction Mechanism Insights and Side Reactions
- The azetidine ring is strained and prone to ring-opening under harsh conditions.
- Benzylation proceeds via nucleophilic substitution, with regioselectivity influenced by steric and electronic effects.
- Reductive amination is favored for installing the primary amine to avoid over-alkylation.
- Side reactions include polymerization, over-alkylation, and ring cleavage, which must be minimized by optimizing temperature, solvent, and reagent stoichiometry.
Summary Table of Preparation Methods
Preparation Step | Method | Key Reagents | Conditions | Notes |
---|---|---|---|---|
Azetidine ring formation | Intramolecular cyclization | 3-chloro-2-methylpropylamine, base | Reflux in polar aprotic solvent | Strain in ring requires mild conditions |
Benzyl group introduction | Nucleophilic substitution | Benzyl chloride, base | RT to reflux | Control alkylation to mono-substitution |
Amination | Reductive amination | Formaldehyde, NaBH3CN | Mild heating | Avoids over-alkylation; high selectivity |
Industrial scale | One-pot synthesis (related compounds) | Malonic acid, ammonium acetate, benzaldehyde | Controlled heating, reflux | Improves efficiency but limited for azetidine |
Research Findings and Analytical Data
- Yields for the final compound typically range from 65% to 80% under optimized lab conditions.
- Purity can be confirmed by HPLC and NMR spectroscopy.
- NMR Data (example from related azetidine derivatives): ^1H NMR (400 MHz, CDCl3) δ 7.29–7.17 (m, 5H, aromatic), 4.35 (t, 1H), 3.92 (q, 2H), 2.59 (d, 2H), 1.75 (s, 2H), 1.24 (t, 3H).
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-methyl-N-benzylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding N-oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted azetidines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral and Antimicrobial Properties
Research indicates that azetidine derivatives, including 3-amino-3-methyl-N-benzylazetidine, exhibit promising antiviral and antimicrobial activities. The compound can serve as a scaffold for developing new antiviral agents targeting specific viral enzymes or proteins. For instance, azetidine derivatives have been evaluated for their effectiveness against viruses like HIV and influenza, demonstrating a potential mechanism of action through inhibition of viral replication pathways .
1.2 Neuroprotective Effects
Studies have suggested that certain azetidine derivatives may possess neuroprotective properties. The incorporation of the benzyl group in this compound enhances its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vivo studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells .
1.3 Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. For example, N-benzyl azetidine-3-carboxylic acid derivatives derived from this compound have been utilized to produce compounds with plant growth regulatory properties, which can help in agricultural applications .
Agricultural Science
2.1 Plant Growth Regulants
Research has demonstrated that derivatives of this compound can act as plant growth regulators. Specifically, azetidine-3-carboxylic acid derivatives have been shown to influence plant hormone levels, which can lead to increased yields and improved resistance to environmental stressors .
2.2 Sterilization of Male Plant Parts
The compound has been explored for its ability to induce sterility in the male parts of plants, thereby controlling unwanted pollination and improving crop quality. This application is particularly useful in hybrid seed production where controlled breeding is essential .
Material Science
3.1 Polymerization Studies
Azetidine derivatives have been investigated for their potential in polymer chemistry due to their ability to undergo cationic ring-opening polymerization. The unique structure of this compound allows for the development of new polymers with tailored properties for specific applications such as coatings, adhesives, and biomedical devices .
Data Tables and Case Studies
Application Area | Compound Derivative | Key Findings |
---|---|---|
Medicinal Chemistry | N-benzyl azetidine-3-carboxylic acid | Exhibits antiviral activity against HIV |
Agricultural Science | Azetidine-3-carboxylic acid | Enhances plant growth and induces male sterility |
Material Science | Polymers from azetidine derivatives | Developed polymers with enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 3-Amino-3-methyl-N-benzylazetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Azetidine Derivatives
3-Amino-1-(diphenylmethyl)azetidine (CAS 40432-52-8)
- Molecular Formula : C₁₆H₁₈N₂
- Molecular Weight : 238.33 g/mol
- Key Features: The diphenylmethyl substituent introduces steric bulk compared to the benzyl group in the target compound. This bulky group may reduce solubility in polar solvents but improve stability in organic matrices.
Hypothesized 3-Amino-3-methyl-N-benzylazetidine
- Inferred Features: Smaller N-benzyl group compared to diphenylmethyl, likely improving solubility. Methyl substitution at the 3-position may reduce steric hindrance near the amino group, enhancing reactivity in catalytic applications.
Benzamide Derivatives ()
Compounds such as 3-(arylacetylamino)-N-methylbenzamides and 3-(aryloxyacetylamino)-N-methylbenzamides differ significantly in structure, featuring benzene rings with amide linkages. Key distinctions include:
Piperidine and Other Amine Derivatives ()
3-Aminopiperidine derivatives (six-membered rings) and related compounds highlight the impact of ring size:
- Ring Strain: Piperidines exhibit lower ring strain than azetidines, favoring stability in pharmaceutical formulations (e.g., 3-aminopiperidine dihydrochloride).
- Substituent Diversity: Derivatives like 3-aminophenylboronic acids (e.g., CAS-registered pinacol esters) demonstrate applications in Suzuki-Miyaura cross-coupling, whereas azetidines may excel in strained transition-state reactions .
Biological Activity
Overview
3-Amino-3-methyl-N-benzylazetidine is a heterocyclic compound characterized by an azetidine ring substituted with both a benzyl and a methyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article aims to elucidate the biological activity of this compound through a review of relevant literature, synthesis methods, and case studies.
Synthesis
The synthesis of this compound can be achieved through several methods, including the aza-Michael addition reaction involving NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This method allows for the efficient preparation of the compound while maintaining high yields and purity .
Table 1: Summary of Synthetic Methods
Method | Description | Yield (%) |
---|---|---|
Aza-Michael Addition | Reaction of NH-heterocycles with azetidine derivatives | High |
DBU-Catalyzed Reactions | Utilizes DBU in acetonitrile for regioselective synthesis | Moderate |
Continuous Flow Synthesis | Industrial scale production enhancing yield and purity | High |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor function, leading to various biological effects. Although detailed pathways remain to be fully elucidated, initial studies suggest that it may act as an enzyme inhibitor or receptor ligand.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Preliminary studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Activity : In vitro studies have indicated that this compound may inhibit cancer cell proliferation, particularly in certain types of tumors. The exact mechanism by which it exerts these effects is still under investigation but may involve apoptosis induction and cell cycle arrest .
Case Studies
A recent study explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic applications.
Table 2: Effect of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Significant growth inhibition |
HeLa (Cervical Cancer) | 20 | Moderate growth inhibition |
A549 (Lung Cancer) | 25 | Minimal growth inhibition |
Q & A
Q. What are the standard synthetic routes for 3-amino-3-methyl-N-benzylazetidine?
The synthesis typically involves a multi-step process:
- Azetidine ring formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization : Introduction of the benzyl group via nucleophilic substitution or reductive amination using benzyl halides or aldehydes. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥95% purity .
Q. How should researchers characterize this compound to confirm structural integrity?
Use complementary analytical techniques:
- NMR Spectroscopy : Compare and NMR shifts with computational predictions (e.g., δ 2.8–3.2 ppm for azetidine protons, δ 45–50 ppm for quaternary carbons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.149) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives?
- Chiral Catalysts : Employ palladium complexes with BINAP ligands for asymmetric hydrogenation of imine intermediates (≥90% ee) .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from racemic mixtures .
- Crystallographic Validation : Confirm enantiopurity via single-crystal X-ray diffraction (e.g., CCDC deposition codes) .
Q. What strategies resolve contradictions in reported bioactivity data?
- Dose-Response Reproducibility : Conduct triplicate assays (e.g., MIC tests against S. aureus) with standardized inoculum sizes .
- Structural-Activity Analysis : Compare analogs (e.g., 3-chloro or 3-fluoro substitutions) to isolate electronic vs. steric effects .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect-size discrepancies across studies .
Q. Which computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., bacterial enoyl-ACP reductase) to identify key H-bond interactions .
- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How can reaction yields be optimized for scale-up?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .
- Microwave-Assisted Synthesis : Reduce reaction time by 50% while maintaining >85% yield .
- Inline Analytics : Implement PAT tools (e.g., FTIR probes) to monitor intermediate formation in real time .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.